molecular formula C8H10N2O5 B13487651 1-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

1-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Cat. No.: B13487651
M. Wt: 214.18 g/mol
InChI Key: LDIMKDMBPIXGRW-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methoxyethyl group and a carboxylic acid group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methoxyethylamine with diethyl malonate in the presence of a base such as sodium ethoxide. The resulting intermediate undergoes cyclization and subsequent hydrolysis to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

1-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It finds applications in the development of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
  • 1-(2-Ethoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
  • 1-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-6-carboxylic acid

Uniqueness

1-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H10N2O5

Molecular Weight

214.18 g/mol

IUPAC Name

1-(2-methoxyethyl)-2,4-dioxopyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H10N2O5/c1-15-3-2-10-4-5(7(12)13)6(11)9-8(10)14/h4H,2-3H2,1H3,(H,12,13)(H,9,11,14)

InChI Key

LDIMKDMBPIXGRW-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C(=O)NC1=O)C(=O)O

Origin of Product

United States

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